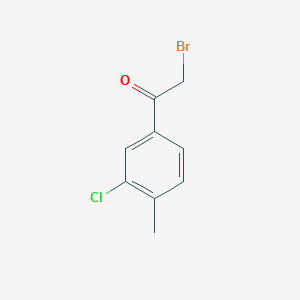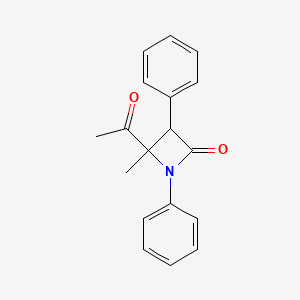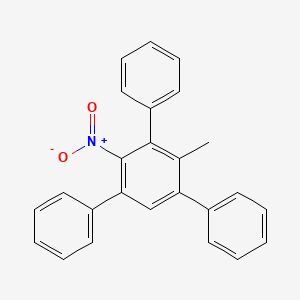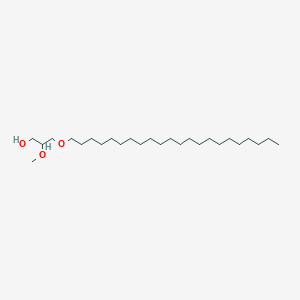
3-(Docosyloxy)-2-methoxypropan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Docosyloxy)-2-methoxypropan-1-OL is an organic compound characterized by the presence of a long docosyl chain attached to a glycerol backbone This compound is notable for its unique structural features, which include a methoxy group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Docosyloxy)-2-methoxypropan-1-OL typically involves the esterification of docosanol with 2-methoxy-1,3-propanediol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents is optimized to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Docosyloxy)-2-methoxypropan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester linkage can be reduced to yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted ethers or esters.
Scientific Research Applications
3-(Docosyloxy)-2-methoxypropan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent in various chemical formulations.
Biology: Studied for its potential role in cell membrane stabilization and as a component in lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics and personal care products for its moisturizing properties.
Mechanism of Action
The mechanism of action of 3-(Docosyloxy)-2-methoxypropan-1-OL involves its interaction with lipid membranes. The docosyl chain integrates into the lipid bilayer, while the hydrophilic glycerol backbone interacts with the aqueous environment. This amphiphilic nature allows it to stabilize cell membranes and enhance the delivery of hydrophobic drugs. The compound may also interact with specific molecular targets, such as membrane proteins, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Docosanol: A saturated 22-carbon aliphatic alcohol with antiviral properties.
Glycerol monostearate: An ester of glycerol and stearic acid used as an emulsifier.
2-Methoxyethanol: A simple ether used as a solvent and chemical intermediate.
Uniqueness
3-(Docosyloxy)-2-methoxypropan-1-OL is unique due to its combination of a long aliphatic chain and a glycerol backbone with a methoxy group. This structure imparts both hydrophobic and hydrophilic properties, making it versatile for various applications. Unlike simpler compounds like docosanol or glycerol monostearate, it offers enhanced functionality in stabilizing lipid membranes and facilitating drug delivery.
Properties
CAS No. |
84337-45-1 |
|---|---|
Molecular Formula |
C26H54O3 |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
3-docosoxy-2-methoxypropan-1-ol |
InChI |
InChI=1S/C26H54O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-29-25-26(24-27)28-2/h26-27H,3-25H2,1-2H3 |
InChI Key |
JKAFJJZTEQBXLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOCC(CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-Chlorophenyl)propan-2-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B14418646.png)
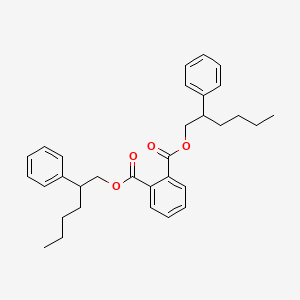
![(E)-[(4-chlorophenyl)hydrazinylidene]-ethyl-oxidoazanium](/img/structure/B14418658.png)
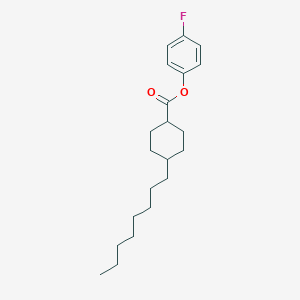
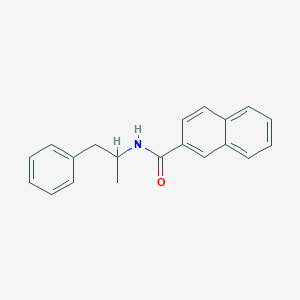

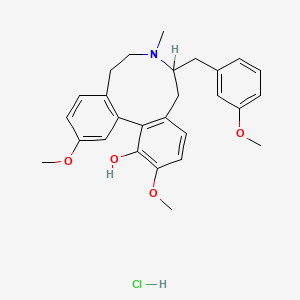
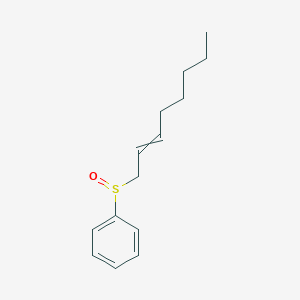
![5-Iodo-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B14418693.png)

